4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound with a molecular formula of C7H10BrN3 and a molecular weight of 216.08 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry . The presence of a bromine atom and a cyclopropyl group in its structure makes it a unique and valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 4-bromo-1-methyl-1H-pyrazole with cyclopropylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted pyrazoles, amines, and various heterocyclic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites on enzymes or receptors, thereby altering their activity and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazol-5-amine: Similar in structure but lacks the cyclopropyl and methyl groups.
4-Bromo-5-methyl-1H-pyrazol-3-amine: Similar but lacks the cyclopropyl group.
4-Bromo-1-methyl-1H-pyrazol-3-amine: Similar but lacks the cyclopropyl group.
Uniqueness
4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various applications in organic synthesis, medicinal chemistry, and industrial processes .
Properties
Molecular Formula |
C7H10BrN3 |
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Molecular Weight |
216.08 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H10BrN3/c1-11-6(4-2-3-4)5(8)7(9)10-11/h4H,2-3H2,1H3,(H2,9,10) |
InChI Key |
PVNUMODCISCSGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)N)Br)C2CC2 |
Origin of Product |
United States |
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